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Abstract

Erysotramidine, a member of the diverse Erythrina alkaloid family, has garnered scientific
interest due to its unique tetracyclic spiroamine structure and potential therapeutic applications.
This technical guide provides a comprehensive overview of the discovery and historical context
of Erysotramidine, its synthesis, and its known biological activities. Detailed experimental
protocols for its isolation and antimicrobial evaluation are presented, alongside a summary of
its quantitative antimicrobial data. Furthermore, this document explores the putative
mechanisms of action of Erysotramidine, drawing from research on related Erythrina
alkaloids, and includes diagrams of relevant signaling pathways and experimental workflows.

Discovery and Historical Context

The exploration of Erythrina alkaloids dates back to the 1930s, with pioneering work by
American biochemist Karl Folkers.[1] Early research into extracts from the seeds of Erythrina
plants revealed curare-like effects, alongside anticonvulsant and tranquilizing properties.[1]
Erysotramidine has been isolated from several species of the Erythrina genus, including
Erythrina crista-galli, Erythrina leptorhiza, and Erythrina oaxacana.[1][2] While a singular
discovery paper for Erysotramidine is not prominently cited in the literature, its identification is
part of the broader, ongoing characterization of the more than 140 alkaloids isolated from this
genus.[3]
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Physicochemical Properties

A summary of the key physicochemical properties of Erysotramidine is presented in Table 1.

Property Value Source
Molecular Formula C19H21NOa [4]
Molecular Weight 327.4 g/mol [4]

(2R,13bS)-2,11,12-trimethoxy-
IUPAC Name 1,2,8,9-tetrahydroindolo[7a,1- [4]

ajisoquinolin-6-one

AUDDBHVKKY SXKU-
InChlKey [4]
LIRRHRJINSA-N

CO[C@@H]1C[C@@]23C(=C
SMILES C(=0)N2CCC4=CC(=C(C=C3  [4]
4)0C)0C)C=C1

Synthesis

The total synthesis of Erysotramidine has been an area of active research, with multiple
strategies developed to construct its complex tetracyclic framework. A notable approach
involves a domino process that includes an amidation, spirocyclization, and the formation of an
iminium ion followed by electrophilic aromatic substitution to create the spirocyclic skeleton.[5]
Other efficient syntheses have been reported, contributing to the accessibility of
Erysotramidine and its analogs for further biological investigation.

Biological Activity and Mechanism of Action

Erysotramidine, in line with other Erythrina alkaloids, exhibits a range of biological activities.
The primary areas of investigation include its antimicrobial, neurological, and anti-inflammatory
effects.

Antimicrobial Activity
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Erysotramidine has demonstrated inhibitory activity against a panel of pathogenic bacteria
and fungi.[1] The primary method for quantifying this activity is the determination of the
Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Erysotramidine

Microorganism Type MIC (pg/mL)
Pseudomonas aeruginosa Gram-negative Bacteria 50-100
Shigella sonnei Gram-negative Bacteria 50-100
Candida krusei Fungus 50-100

(and other tested bacteria) 50-100

Data sourced from a study evaluating alkaloids from Erythrina crista-galli.[1]

Neurological Effects: Putative Mechanism

While specific binding affinities for Erysotramidine are not yet fully elucidated, many Erythrina
alkaloids are known to act as competitive antagonists of nicotinic acetylcholine receptors
(nAChRs), particularly the o432 subtype.[6] These receptors are ligand-gated ion channels that
play a crucial role in synaptic transmission in the central nervous system.[7] Blockade of these
receptors can lead to a range of neurological effects, including sedative and anticonvulsant
activities.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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